5-(2-Amino-6-methylphenyl)pyrrolidin-2-one
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Overview
Description
5-(2-Amino-6-methylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and functional properties. This compound is characterized by a pyrrolidinone ring substituted with an amino group and a methyl group on the phenyl ring. It has a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods: Industrial production methods for pyrrolidinones often involve the ring expansion of β-lactams or cyclopropylamides . These methods are efficient and reliable, although some may suffer from poor regioselectivity or require multi-step preparation of highly functionalized substrates .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and methyl groups on the phenyl ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidants, reducing agents, and electrophiles. The reaction conditions often involve mild temperatures and specific solvents to ensure high yields and selectivity .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce various substituted pyrrolidinones .
Scientific Research Applications
5-(2-Amino-6-methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its role as a scaffold for drug discovery . In industry, it is used in the synthesis of fine chemicals, dyes, and pigments .
Mechanism of Action
The mechanism of action of 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which leads to various biological responses . The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-(2-Amino-6-methylphenyl)pyrrolidin-2-one include other pyrrolidinones such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share a common pyrrolidine ring structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the amino and methyl groups on the phenyl ring enhances its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-(2-amino-6-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7-3-2-4-8(12)11(7)9-5-6-10(14)13-9/h2-4,9H,5-6,12H2,1H3,(H,13,14) |
InChI Key |
HZLATQUGFNXFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C2CCC(=O)N2 |
Origin of Product |
United States |
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